molecular formula C14H14F3NO3S2 B2605709 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1448070-24-3

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2605709
CAS No.: 1448070-24-3
M. Wt: 365.39
InChI Key: SKMICTUUBYGFCV-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-(trifluoromethyl)phenyl core and a substituted ethylamine group at the sulfonamide nitrogen. The ethylamine substituent includes a methoxy group and a thiophen-3-yl moiety, positioning this compound within a class of sulfonamides explored for diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and methoxy groups may influence steric and electronic interactions with molecular targets.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S2/c1-21-13(10-5-6-22-9-10)8-18-23(19,20)12-4-2-3-11(7-12)14(15,16)17/h2-7,9,13,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMICTUUBYGFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The key steps include:

    Formation of the thiophene derivative: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the 2-methoxy-2-(thiophen-3-yl)ethyl group.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with benzenesulfonamide: The final step involves the coupling of the intermediate with benzenesulfonamide under conditions that promote the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution reagents: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfonamide group can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares the target compound with key structural analogs identified in the literature:

Compound Name Benzenesulfonamide Substituents N-Substituents Key Features Reference
Target Compound : N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide 3-(trifluoromethyl) 2-methoxy-2-(thiophen-3-yl)ethyl - Trifluoromethyl at position 3
- Thiophen-3-yl for aromatic interactions
- Methoxy enhances solubility
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide 3-chloro, 4-methoxy Furan-3-ylmethyl and thiophen-2-ylmethyl - Dual N-substituents (furan and thiophene)
- Chloro and methoxy on benzene alter electronic properties
N-(2-(4-amino-2-(prop-2-yn-1-yloxy)phenoxy)-5-chlorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide 3-trifluoromethyl, 4-chloro Complex phenoxy-amine chain - Propargyloxy and amino groups enable click chemistry
- Multiple chloro substituents increase hydrophobicity
N-(quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide 3-(trifluoromethyl diazirinyl) Quinolin-8-ylcarbamoyl - Diazirinyl group for photoaffinity labeling
- Quinoline moiety targets nucleic acid interactions

Key Differences and Implications

Substituent Position on Thiophene :

  • The target compound’s thiophen-3-yl group differs from the thiophen-2-yl substituent in ’s analog. Thiophen-3-yl may offer distinct π-π stacking or hydrogen-bonding interactions due to its position on the heterocycle.

N-Substituent Complexity: The propargyloxy-phenoxy chain in ’s compound increases rigidity and steric bulk, which may reduce conformational flexibility compared to the target’s simpler ethylamine substituent.

Functional Group Additions :

  • The diazirinyl group in ’s compound enables photoaffinity labeling for target identification, a feature absent in the target compound.

Physicochemical and Pharmacological Insights

  • Metabolic Stability : Methoxy groups (target compound) may reduce oxidative metabolism compared to chloro substituents ().
  • Synthetic Accessibility: The target’s ethylamine substituent is synthetically simpler than ’s phenoxy-propargyloxy chain, which requires multi-step functionalization.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of inflammation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Trifluoromethyl Group : Enhances lipophilicity and pharmacokinetic properties.
  • Thiophene Ring : Contributes to its unique biological activity.
  • Methoxy Substituent : Influences solubility and reactivity.

The molecular formula is C_{12}H_{12F_3N_1O_2S_1, with a molecular weight of approximately 303.31 g/mol.

Research indicates that this compound primarily acts as an inhibitor of the NLRP3 inflammasome , a critical component in the inflammatory response. Dysregulation of the NLRP3 inflammasome is linked to various diseases, including neurodegenerative disorders and metabolic syndromes. By inhibiting NLRP3 activation, this compound can effectively reduce inflammatory responses, presenting a potential therapeutic avenue for conditions characterized by excessive inflammation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Inflammation Inhibition Inhibits NLRP3 inflammasome activation, reducing inflammation.
Anticancer Potential May exhibit anticancer properties by modulating inflammatory pathways.
Antimicrobial Effects Preliminary studies suggest potential antimicrobial activity against certain pathogens.

Study on Inflammatory Response

A significant study demonstrated that this compound effectively inhibited the activation of the NLRP3 inflammasome in vitro. The results showed a reduction in pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Anticancer Research

Another investigation explored the compound's effects on cancer cell lines. It was found to induce apoptosis in specific cancer cells by modulating inflammatory pathways associated with tumor progression. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

Preliminary antimicrobial assays indicated that this compound exhibits activity against certain bacterial strains. Its mechanism appears to involve disruption of bacterial protein synthesis pathways, which could be beneficial in treating infections resistant to conventional antibiotics.

Future Directions

The unique properties of this compound highlight its potential as a versatile therapeutic agent. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological activities.
  • Formulation Development : To enhance bioavailability and targeted delivery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a secondary amine precursor (e.g., 2-methoxy-2-(thiophen-3-yl)ethylamine) in anhydrous solvents like dichloromethane or acetonitrile under basic conditions (e.g., potassium carbonate) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and maintaining temperatures between 0–25°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 19^19F NMR to confirm the presence of the trifluoromethyl group (-CF3_3, δ ~ -60 to -70 ppm in 19^19F NMR) and thiophene protons (δ 6.5–7.5 ppm in 1^1H NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (exact mass: ~463.16 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and formulations are suitable for in vitro studies involving this compound?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in aqueous buffers. For cell-based assays, prepare stock solutions in DMSO (10–50 mM) and dilute in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity. For stability testing, use phosphate-buffered saline (PBS) at pH 7.4 and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What are the potential biological targets of this sulfonamide derivative, and how can its activity be validated?

  • Methodological Answer : Similar benzenesulfonamides have shown activity against NLRP3 inflammasome and kinase targets. To identify targets:

  • Perform docking studies using software like AutoDock Vina with protein databases (PDB) to prioritize candidates (e.g., NLRP3, β3_3-adrenoceptors) .
  • Validate via functional assays : Measure IL-1β secretion (ELISA) in LPS-primed macrophages for NLRP3 inhibition or cAMP levels (ELISA/FRET) for adrenoceptor modulation .
  • Compare with structural analogs (e.g., morpholino-containing sulfonamides ) to establish SAR for thiophene and methoxy substituents.

Q. How can researchers resolve contradictions in bioactivity data between batches or suppliers?

  • Methodological Answer : Contradictions often arise from impurities (e.g., unreacted intermediates) or stereochemical variability. Steps include:

  • Batch Analysis : Use HPLC and 1^1H NMR to quantify impurities; batches with >98% purity (via area-under-curve) are preferable .
  • Chiral Analysis : Employ chiral columns (e.g., Chiralpak IA) to detect enantiomeric excess if the synthesis route involves stereocenters .
  • Biological Replicates : Test multiple batches in parallel using standardized protocols (e.g., same cell line passage number, assay plate type) .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer : Address poor bioavailability via:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxy or sulfonamide moiety to enhance solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Modify metabolically labile sites (e.g., thiophene oxidation) by fluorination or steric hindrance .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to avoid efficacy limitations .

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